molecular formula C9H17NO2 B13812408 3-[(2R)-oxan-2-yl]oxypyrrolidine

3-[(2R)-oxan-2-yl]oxypyrrolidine

Cat. No.: B13812408
M. Wt: 171.24 g/mol
InChI Key: JCZDMBKPCOKANB-YGPZHTELSA-N
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Description

3-[(2R)-oxan-2-yl]oxypyrrolidine is a chemical compound that features a pyrrolidine ring bonded to an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R)-oxan-2-yl]oxypyrrolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester with suitable reagents to form the desired compound . The reaction conditions often include the use of a base catalyst and may be conducted at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability, ensuring consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-oxan-2-yl]oxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(2R)-oxan-2-yl]oxypyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2R)-oxan-2-yl]oxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2R)-oxan-2-yl]oxypyrrolidine is unique due to the presence of both pyrrolidine and oxane rings, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-[(2R)-oxan-2-yl]oxypyrrolidine

InChI

InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8?,9-/m1/s1

InChI Key

JCZDMBKPCOKANB-YGPZHTELSA-N

Isomeric SMILES

C1CCO[C@@H](C1)OC2CCNC2

Canonical SMILES

C1CCOC(C1)OC2CCNC2

Origin of Product

United States

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